Home > Products > Screening Compounds P99635 > (3S,4S)-Tofacitinib
(3S,4S)-Tofacitinib - 1092578-47-6

(3S,4S)-Tofacitinib

Catalog Number: EVT-256740
CAS Number: 1092578-47-6
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3S,4S)-Tofacitinib is an inhibitor of Janus kinases and a less active enantiomer of tofacitinib.

PF-06650833 (Compound 40)

Compound Description: PF-06650833 is a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) discovered through fragment-based drug design. [] It exhibits nanomolar potency in cellular assays and possesses pharmacokinetic properties suitable for oral administration. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: BMS-986169 is a novel, intravenous GluN2B receptor negative allosteric modulator (NAM) with potential for treating treatment-resistant depression. [] It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. []

(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl)

Compound Description: LY3020371·HCl is a potent, selective, and efficacious metabotropic glutamate 2 and 3 (mGlu2/3) receptor antagonist. [] It demonstrated antidepressant-like activity in the mouse forced-swim test. []

N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242)

Compound Description: PF-04958242 is a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. [] It was developed using rational and structure-based drug design, with a focus on improving potency, selectivity, and metabolic stability. []

Peptidomimetics Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid

Compound Description: Researchers have explored the incorporation of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid, a trihydroxylated cispentacin derivative, as a central proline replacement in morphiceptin peptidomimetics. [] These modifications aim to improve analgesic properties. []

(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid ((3S,4S)-statine)

Compound Description: (3S,4S)-Statine is a naturally occurring, non-proteinogenic amino acid found in pepstatin, a potent inhibitor of aspartic proteases. [, , ] It serves as a key structural element contributing to pepstatin's inhibitory activity.

Overview

(3S,4S)-Tofacitinib is a pharmaceutical compound primarily used as an immunosuppressant for the treatment of autoimmune diseases, such as rheumatoid arthritis and ulcerative colitis. It functions by inhibiting specific enzymes involved in the inflammatory response, thus reducing symptoms and disease progression. Tofacitinib is classified as a Janus kinase inhibitor, specifically targeting Janus kinase 1 and 3.

Source

Tofacitinib was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2012. It is marketed under the brand name Xeljanz and is available in various formulations, including tablets and oral solutions.

Classification

Tofacitinib falls under the category of small molecule drugs and is classified as an immunosuppressive agent. Its mechanism of action involves selective inhibition of Janus kinases, which are crucial for the signaling pathways of various cytokines involved in immune responses.

Synthesis Analysis

The synthesis of (3S,4S)-Tofacitinib has been extensively studied, with multiple methods reported in scientific literature.

Methods

  1. Pfizer's Original Method:
    • The synthesis begins with the formation of key intermediates through a series of reactions involving piperidine derivatives.
    • Key steps include:
      • Condensation reactions to form intermediates.
      • Hydrogenation processes to reduce double bonds.
      • N-acylation reactions to introduce acyl groups.
      • Salification to produce tofacitinib citrate from the base compound .
  2. Alternative Synthetic Routes:
    • Recent studies have proposed alternative methods that utilize simpler starting materials and fewer steps, enhancing yield and purity.
    • For example, one method employs a combination of reduction and epoxidation techniques starting from 4-picoline and benzyl chloride .

Technical Details

The synthesis often involves complex reaction conditions, including specific temperature control and the use of organic solvents. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor reaction progress and assess product purity .

Molecular Structure Analysis

Structure

Tofacitinib has a complex molecular structure characterized by multiple functional groups. The specific stereochemistry at positions 3 and 4 of the piperidine ring is critical for its biological activity.

Data

  • Molecular Formula: C16H20N6O
  • Molecular Weight: 312.37 g/mol
  • Key Functional Groups: Piperidine ring, amine groups, aromatic rings.
Chemical Reactions Analysis

Tofacitinib undergoes various chemical reactions during its synthesis, including:

  1. Condensation Reactions: These are crucial for forming the initial piperidine structure.
  2. Hydrogenation: This step reduces double bonds within the intermediates to stabilize the final product.
  3. N-acylation: This reaction introduces acyl groups necessary for enhancing the drug's pharmacological properties.
  4. Salification: The final step often involves converting the base form into a citrate salt for improved solubility and bioavailability .
Mechanism of Action

Tofacitinib exerts its therapeutic effects through selective inhibition of Janus kinases, specifically Janus kinase 1 and 3. These kinases play a pivotal role in mediating signals from various cytokines involved in immune responses.

Process

  1. Binding: Tofacitinib binds to the ATP-binding site of Janus kinases.
  2. Inhibition: This binding prevents phosphorylation of signal transducers and activators of transcription (STATs), thereby blocking downstream signaling pathways that lead to inflammation.
  3. Resulting Effects: The inhibition results in decreased production of pro-inflammatory cytokines, ultimately leading to reduced inflammation and symptom relief in autoimmune conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide; slightly soluble in water.

Chemical Properties

  • Stability: Tofacitinib is stable under normal conditions but may degrade under extreme temperatures or in the presence of moisture.
  • pH Range: The optimal pH for stability is typically around neutral (pH 7).

Relevant Data or Analyses

Studies have shown that tofacitinib maintains its efficacy across various pH levels, making it suitable for oral administration .

Applications

Tofacitinib is primarily utilized in clinical settings for:

  • Rheumatoid Arthritis: It significantly improves symptoms and slows disease progression.
  • Ulcerative Colitis: Provides relief from symptoms and promotes mucosal healing.
  • Other Autoimmune Disorders: Research is ongoing to explore its efficacy in other conditions like psoriasis and ankylosing spondylitis.

In recent studies, there has been interest in investigating its potential use against viral infections, including COVID-19, due to its immunomodulatory effects .

The versatility and effectiveness of (3S,4S)-Tofacitinib make it a significant compound in modern pharmacotherapy for autoimmune diseases.

Enantiomeric Synthesis and Stereochemical Optimization

Chiral Resolution Techniques for Tofacitinib Enantiomers

Chiral resolution remains indispensable for obtaining enantiopure (3S,4S)-tofacitinib from racemic mixtures, particularly during process development and quality control. Key methodologies include:

Diastereomeric Crystallization: This classical approach leverages chiral resolving agents to form discrete diastereomeric salts with distinct solubility profiles. For the racemic trans-piperidine precursor (2a), O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) effectively separates the (3R,4R) and (3S,4S) enantiomers via selective crystallization. The process involves salt formation in ethanol/water mixtures, filtration of the less soluble (3R,4R)-DBTA salt, and subsequent liberation of the (3S,4S)-enantiomer via basification and extraction [6] [10]. While robust, this method suffers from inherent limitations: maximum theoretical yield of 50%, requirement for stoichiometric (often expensive) resolving agents, and generation of substantial waste during recycle of the undesired enantiomer [4] [6].

Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) offers a direct, non-destructive route for analytical quantification and preparative isolation of (3S,4S)-tofacitinib. Reversed-phase conditions using a CHIRALPAK IH column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica) and a mobile phase of ammonium acetate buffer (pH 8.0)/acetonitrile under gradient elution (e.g., 15-25% acetonitrile over 15 min) achieve baseline separation (Resolution > 1.5) of the enantiomers at 285 nm detection [8]. Normal-phase systems employing cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) or amylose tris(5-chloro-2-methylphenylcarbamate) (Lux Amylose-2) with hexane/alcohol mixtures also demonstrate high efficiency [5]. This technique is critical for quality control, enabling sensitive detection of the (3S,4S)-isomer down to 0.04 μg/mL (LOD) and quantification at 0.1 μg/mL (LOQ) in the active pharmaceutical ingredient (API) [8].

Table 1: Chiral Resolving Agents and Chromatographic Conditions for (3S,4S)-Tofacitinib Resolution

Resolution MethodKey Reagent/Stationary PhaseConditionsPerformance MetricsPrimary Application
Diastereomeric Salt FormationO,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)Ethanol/Water mixtures, crystallization, filtration, basificationEnantiomeric excess >99%; Max theoretical yield 50%Bulk separation of key intermediate
Reversed-Phase HPLCCHIRALPAK IH (Immobilized Amylose Derivative)Gradient: Ammonium acetate (5mM, pH 8.0)/Acetonitrile; Flow: 0.6 mL/min; 30°CResolution >1.5; LOD 0.04 μg/mL; LOQ 0.1 μg/mLQC analysis of enantiomer impurity in API
Normal-Phase HPLCChiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))Hexane/Ethanol or Hexane/Isopropanol mixtures (Isocratic or Gradient)Baseline separation achieved; High selectivity factorsAnalytical & preparative isolation

Kinetic Resolution: While less commonly reported for tofacitinib itself, enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) could theoretically resolve racemic precursors like esters or amides of the piperidine alcohol. This method relies on enantioselective acylation or hydrolysis, where the enzyme reacts preferentially with one enantiomer, allowing physical separation of the unreacted material (e.g., (3S,4S)-enantiomer) from the product (e.g., (3R,4R)-ester) [10]. Its applicability to tofacitinib synthesis is constrained by the need for suitable functional groups and enzyme compatibility with complex heterocyclic substrates.

Asymmetric Catalysis in the Synthesis of (3S,4S)-Tofacitinib

Moving beyond resolution, asymmetric catalysis offers more atom-economical routes to enantiomerically enriched precursors, crucial for efficient large-scale manufacturing:

Organocatalysis (Proline-Catalyzed α-Aminoxylation): A pivotal advancement involves the enantioselective synthesis of the key allylic alcohol intermediate (4) from N-benzyl-4-piperidone (5). This one-pot sequence employs L-proline (20-30 mol%) as an organocatalyst and nitrosobenzene as the electrophilic aminating agent in DMF, followed directly by a Wittig olefination using methyltriphenylphosphonium iodide and t-BuOK in THF [1]. The in-situ reductive cleavage of the N-O bond (CuSO₄·5H₂O) affords the chiral allylic alcohol (4) in 47% yield over three steps with exceptional enantiopurity (97% ee, favoring the (R) configuration required for the subsequent formation of (3S,4S) after hydrogenation). This process exemplifies the power of organocatalysis to set a critical stereocenter early in the synthesis using a simple, naturally derived catalyst [1].

Transition Metal-Catalyzed Asymmetric Hydrogenation: The chiral allylic alcohol (4) undergoes highly diastereoselective hydrogenation to furnish the trans-piperidine alcohol (2a) with the required (3R,4R) configuration (later inverted to (3S,4S) or used directly in the API synthesis). Using 10% Pd/C under 1 atm H₂ pressure in methanol, this reduction proceeds in 93% yield with excellent preservation of enantiomeric excess (96.8% ee) [1]. The reaction exhibits high trans-diastereoselectivity (>20:1 dr), attributed to substrate-directed hydrogenation where the existing chiral center and the hydroxyl group control the approach of hydrogen to the si-face of the double bond [1] [9].

Chiral Auxiliary Approaches: Earlier routes utilized stoichiometric chiral controllers. For instance, Uang et al. employed a camphorsulfonylglycolate-derived chiral 1,3-dioxolanone auxiliary. Michael addition of the corresponding enolate to methyl crotonate generated a new stereocenter with high diastereoselectivity. Subsequent hydrolysis and decarboxylation yielded a β-keto ester building block with the correct absolute configuration for eventual incorporation into the piperidine ring after further steps [1] [2]. While effective for stereocontrol, the requirement for stoichiometric chiral material and additional steps for auxiliary attachment/removal reduces overall efficiency compared to catalytic methods.

Table 2: Asymmetric Catalytic Methods for Key (3S,4S)-Tofacitinib Intermediate Synthesis

Catalytic StrategyCatalyst/ReagentKey IntermediateConditionsYield & Stereoselectivity
L-Proline OrganocatalysisL-Proline (20-30 mol%), Nitrosobenzene, CuSO₄Chiral Allylic Alcohol (4)DMF, N₂, 62h; then Wittig; then CuSO₄47% (3 steps), 97% ee (R)
Pd-Catalyzed Hydrogenation10% Pd/C, H₂ (1 atm)trans-Piperidinol (2a)Methanol, rt93%, 96.8% ee (3R,4R), >20:1 dr (trans:cis)
Chiral Auxiliary (Michael Add.)Camphorsulfonylglycolate-derived 1,3-dioxolanoneβ-Keto EsterEnolate formation, addition to crotonateHigh de, requires auxiliary removal steps

Properties

CAS Number

1092578-47-6

Product Name

(3S,4S)-Tofacitinib

IUPAC Name

3-[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m0/s1

InChI Key

UJLAWZDWDVHWOW-WCQYABFASA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Solubility

Soluble in DMSO

Synonyms

(3S,4S)-Tofacitinib; (3S,4S) Tofacitinib;

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.